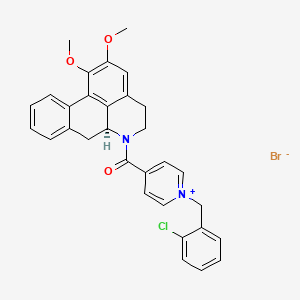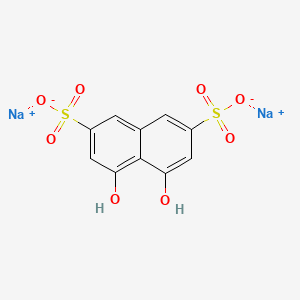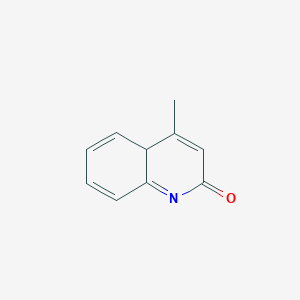
Omeprazole-d3 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Omeprazole-d3 (sodium) is a deuterated form of omeprazole, a proton pump inhibitor used to treat conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome . The deuterated version, Omeprazole-d3, contains three deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Omeprazole-d3 (sodium) involves the synthesis of deuterated intermediates followed by their conversion to the final product. One common method includes the deuteration of the methoxy groups in the omeprazole molecule. This can be achieved by using deuterated reagents such as deuterated methanol (CD3OD) in the presence of a catalyst .
Industrial Production Methods
Industrial production of Omeprazole-d3 (sodium) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Deuteration of starting materials.
- Formation of the benzimidazole ring.
- Sulfoxidation to introduce the sulfinyl group.
- Conversion to the sodium salt form for stability and solubility .
化学反応の分析
Types of Reactions
Omeprazole-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide to sulfoxide.
Reduction: Reduction of sulfoxide back to sulfide.
Substitution: Substitution reactions involving the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Deuterated methanol (CD3OD) in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions include deuterated sulfoxides and sulfides, which are useful intermediates in the synthesis of Omeprazole-d3 (sodium) .
科学的研究の応用
Omeprazole-d3 (sodium) is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis in various studies:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolite Identification: Helps in identifying and quantifying metabolites in biological samples.
Mechanistic Studies: Used to investigate the mechanism of action of proton pump inhibitors.
Drug Development: Assists in the development of new drugs by providing insights into drug interactions and stability.
作用機序
Omeprazole-d3 (sodium) exerts its effects by specifically inhibiting the H+/K±ATPase enzyme system found on the secretory surface of gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The deuterium atoms in Omeprazole-d3 do not alter its mechanism of action but provide a means to study its pharmacokinetics and metabolism more accurately .
類似化合物との比較
Similar Compounds
Omeprazole: The non-deuterated form, widely used as a proton pump inhibitor.
Esomeprazole: The S-enantiomer of omeprazole, with similar pharmacological effects.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
Omeprazole-d3 (sodium) is unique due to its deuterium labeling, which provides advantages in scientific research, such as improved stability and the ability to trace the compound in biological systems. This makes it particularly valuable in pharmacokinetic studies and drug development .
特性
分子式 |
C17H18N3NaO3S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
sodium;4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide |
InChI |
InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/i5D,6D,7D; |
InChIキー |
RYXPMWYHEBGTRV-VZHDTACQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C2=C1[N-]C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H].[Na+] |
正規SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)



![sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)



![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)

![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)


